3-(3-methyl-6-oxo-1(6H)-pyridazinyl)-2,6-Piperidinedione
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Overview
Description
3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyridazine ring fused with a piperidine-2,6-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-6-oxo-1,6-dihydropyridazine with piperidine-2,6-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine or piperidine derivatives.
Scientific Research Applications
3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
- N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Comparison
3-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-2,6-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(3-methyl-6-oxopyridazin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C10H11N3O3/c1-6-2-5-9(15)13(12-6)7-3-4-8(14)11-10(7)16/h2,5,7H,3-4H2,1H3,(H,11,14,16) |
InChI Key |
DIFWSWHPHBZMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C2CCC(=O)NC2=O |
Origin of Product |
United States |
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